S 82-5455 vs. Floxacrine: Comparative In Vivo Antimalarial Potency in Murine Models
In the standard '28-day test' in mice infected with drug-sensitive P. berghei, S 82-5455 demonstrated a dosis curativa minima (minimum curative dose) of 1.56 mg/kg (x5) orally [1]. This is compared to the parent compound floxacrine, which in the same test model exhibited a CD50 (curative dose for 50% of animals) of 4.3 mg/kg orally [2]. While the reported metrics differ (minimum curative dose vs. median curative dose), the substantially lower mass quantity required for S 82-5455 (1.56 mg/kg) versus the median effective mass for floxacrine (4.3 mg/kg) indicates a pronounced increase in in vivo potency for the derivative.
| Evidence Dimension | Oral Curative Dose in Murine P. berghei Model |
|---|---|
| Target Compound Data | S 82-5455: Dosis curativa minima = 1.56 mg/kg (x5 daily) orally |
| Comparator Or Baseline | Floxacrine (HOE 991): CD50 = 4.3 mg/kg (single dose or limited regimen) orally |
| Quantified Difference | S 82-5455 required a lower dose (1.56 mg/kg) for a curative endpoint compared to the 4.3 mg/kg CD50 for floxacrine, suggesting enhanced potency. |
| Conditions | 28-day test in mice infected with drug-sensitive P. berghei (same model for both compounds). |
Why This Matters
This quantitative difference in the required effective dose provides a clear scientific basis for selecting S 82-5455 over the parent floxacrine when studying more potent acridinedione antimalarials or when lower systemic exposure is desirable.
- [1] Raether, W., & Mehlhorn, H. (1984). Action of a new floxacrine derivative (S 82 5455) on asexual stages of Plasmodium berghei: a light and electron microscopical study. Zentralbl Bakteriol Mikrobiol Hyg A, 256(3), 335-341. View Source
- [2] Raether, W., Fink, E., & Mehlhorn, H. (1979). Antimalarial activity of Floxacrine (HOE 991) I. Studies on blood schizontocidal action of Floxacrine against Plasmodium berghei, P. vinckei and P. cynomolgi. Ann Trop Med Parasitol, 73(6), 505-526. View Source
